molecular formula C6H7KN2O3 B6184779 potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate CAS No. 1983185-44-9

potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B6184779
CAS No.: 1983185-44-9
M. Wt: 194.2
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Description

Potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 5-(methyl)-1,3,4-oxadiazole-2-carboxylate
  • Potassium 5-(ethyl)-1,3,4-oxadiazole-2-carboxylate
  • Potassium 5-(butyl)-1,3,4-oxadiazole-2-carboxylate

Uniqueness

Potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate is unique due to its specific substituent, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for scientists and engineers working on innovative solutions and applications.

Properties

CAS No.

1983185-44-9

Molecular Formula

C6H7KN2O3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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